Triethanolamine monoborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Current Research Focus

The existing scientific literature on TEB primarily focuses on its safety and regulatory aspects. For instance, the European Chemicals Agency (ECHA) classifies TEB as an active REACH registered substance, indicating its presence in commercial applications [].

Future Research Directions

Due to the limited research on TEB, further studies are needed to explore its potential applications in various scientific fields. Research efforts could focus on:

- Synthesis and Characterization: Developing efficient methods for TEB synthesis and characterizing its physical and chemical properties.

- Computational Modeling: Utilizing computational modeling to predict TEB's behavior and identify potential applications.

- Experimental Validation: Experimentally validating the predicted applications of TEB through laboratory and field studies.

Triethanolamine monoborate is a compound formed from the reaction of boric acid and triethanolamine, characterized by its unique properties that enhance solubility and utility in various applications. It is a colorless, viscous liquid that exhibits excellent miscibility with water at any ratio, making it distinct among borate compounds. The compound is produced through a reaction that typically occurs in a heated reactor, resulting in a thick, sticky liquid with a density ranging from 1.330 to 1.340 kg/L .

The chemical formula for triethanolamine monoborate is C₆H₁₈BNO₆, indicating the presence of boron, nitrogen, and oxygen in its structure. This compound is notable for its non-toxic and non-combustible nature, which contributes to its safety profile in industrial applications .

The primary reaction for synthesizing triethanolamine monoborate involves three moles of boric acid reacting with one mole of triethanolamine:

This reaction is exothermic and takes place under controlled conditions to optimize yield and purity . The formation of triethanolamine monoborate results in the release of water as a byproduct, which necessitates careful management during synthesis.

The synthesis of triethanolamine monoborate can be achieved through several methods:

- Direct Reaction Method: This involves mixing boric acid with triethanolamine under controlled heating conditions (typically around 114 °C) to facilitate the reaction and remove water .

- Two-Liquid Solvent System: In this method, boric acid and triethanolamine are reacted in the presence of two immiscible solvents. One solvent dissolves the reactants while the other dissolves both reactants and the product. This approach helps in purifying the final product by allowing unreacted materials to be removed efficiently .

- Hydrothermal Synthesis: This method utilizes high-pressure and high-temperature conditions to enhance the solubility of reactants and improve yield.

Triethanolamine monoborate finds diverse applications across several industries due to its favorable properties:

- Metalworking Fluids: Used as an additive to enhance lubrication and cooling during metal processing.

- Heat Transmission Media: Its high solubility makes it suitable for use in heat transfer fluids.

- Biocides: Effective against fungi and bacteria, it is used in formulations aimed at protecting materials from microbial degradation.

- Hydraulic Fluids: Its properties contribute to improved performance in hydraulic systems.

Studies on interaction effects indicate that triethanolamine monoborate can enhance the performance of other chemicals when used in formulations. For instance, it has been shown to improve the efficacy of surfactants in cleaning products by stabilizing emulsions and enhancing solubility . Additionally, research suggests that it may interact synergistically with other biocides, increasing their effectiveness against resistant strains of microorganisms.

Several compounds share similarities with triethanolamine monoborate, particularly within the category of borates or amines. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Triethanolamine | C₆H₁₅N₃O₃ | Base compound; used widely as an emulsifier and surfactant. |

| Boric Acid | H₃BO₃ | Commonly used as an antiseptic; low solubility in water. |

| Diethanolamine | C₄H₁₄N₂O₂ | Similar amine structure; used as a corrosion inhibitor. |

| Sodium Tetraborate | Na₂B₄O₇·10H₂O | Highly soluble borate; used in glassmaking and detergents. |

| Triethanolamine Triborate | C₉H₂₃B₃N₃O₉ | Contains more boron; used for enhanced thermal stability. |

Triethanolamine monoborate stands out due to its superior solubility compared to traditional borates, making it particularly useful in applications requiring high compatibility with water and polar solvents .

Molecular Structure and Bonding

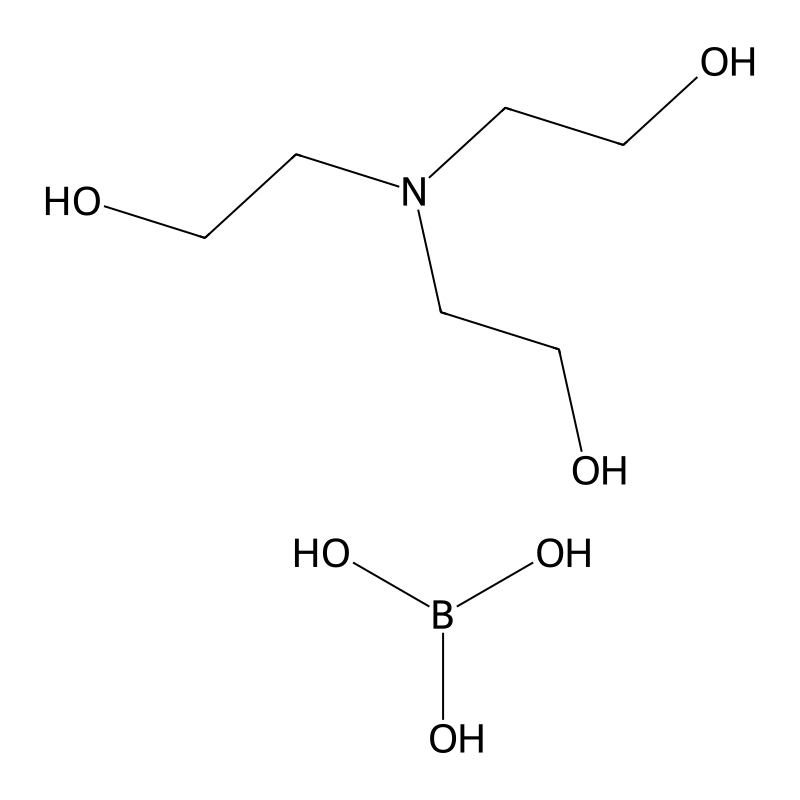

Structural Formula and Representation

Triethanolamine monoborate, with the molecular formula C₆H₁₂BNO₃ and molecular weight 156.98 g/mol, represents a unique organoborate compound featuring a distinctive tricyclic cage structure [1] [2] [3] [4]. The compound is officially designated by the IUPAC nomenclature as 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane, reflecting its complex three-dimensional architecture [2]. The structural representation can be expressed through its SMILES notation as B12OCCN(CCO1)CCO2 and characterized by the InChI key NKPKVNRBHXOADG-UHFFFAOYSA-N [2] [3] [4].

The compound exists under multiple CAS registry numbers, with 283-56-7 serving as the primary identifier and 15277-97-1 as an alternate designation, reflecting historical variations in registration [1] [2]. This multiplicity in CAS numbers stems from different structural representations and synthesis pathways that have been documented over time.

Bond Characteristics and Molecular Geometry

The molecular architecture of triethanolamine monoborate is fundamentally characterized by a rigid cage-like structure where boron occupies a bridgehead position within a bicyclo[3.3.3]undecane framework [2] [5]. The boron center adopts tetrahedral coordination geometry, forming covalent bonds with three oxygen atoms from the triethanolamine moiety, while simultaneously engaging in a coordinate covalent bond with the nitrogen atom [5] [6].

The transannular nitrogen-to-boron bond represents a critical structural feature, with bond lengths typically measuring approximately 1.63 Å, which is characteristic of coordinate covalent bonding in boratrane systems [5] [6]. The boron-oxygen bond distances are approximately 1.47 Å, consistent with typical B-O single bond lengths in tetrahedral boron environments [5] [6]. The nitrogen center also maintains tetrahedral coordination, with nitrogen-carbon bond lengths measuring approximately 1.47 Å [5] [6].

The molecular geometry deviates from ideal tetrahedral angles due to the constraints imposed by the tricyclic ring system, which includes both five-membered and six-membered rings [1] [2]. This geometric distortion is accommodated by the flexibility inherent in the organic framework while maintaining the overall structural integrity of the cage system [5] [6].

Stereochemistry and Isomerism

Triethanolamine monoborate exhibits achiral characteristics, with no defined stereocenters present in its molecular structure [7] [8]. The compound demonstrates no optical activity and contains zero E/Z centers, reflecting the symmetrical nature of its cage-like architecture [7] [8]. The absence of stereochemical complexity arises from the rigid tricyclic framework that prevents conformational isomerism and the symmetrical arrangement of substituents around both the boron and nitrogen centers.

The compound's stereochemical simplicity is further confirmed by its lack of defined stereocenters (0/0) and the absence of geometric isomerism possibilities [7] [8]. This structural characteristic contributes to the compound's stability and consistent physical properties, as there are no stereoisomeric variations that could lead to different physical or chemical behaviors.

Physical Properties

Physical State and Appearance

At standard temperature conditions (20°C), triethanolamine monoborate exists as a solid crystalline material, typically appearing as a crystal-powder with a white to almost white coloration [9] [3]. The compound is characterized by its odorless nature, making it suitable for applications where olfactory neutrality is important [3]. The crystalline structure reflects the ordered arrangement of molecules in the solid state, consistent with the rigid cage architecture that promotes efficient packing.

Melting and Boiling Points

The melting point of triethanolamine monoborate has been consistently reported in the literature as 235-237°C, indicating excellent thermal stability [10] [9] [11] [12] [13] [3]. This relatively high melting point is attributable to the rigid cage structure and the strong intermolecular interactions that characterize the crystalline solid state.

The boiling point is predicted to be 149.6±39.0°C [13] [3] [4], though this value represents a computational prediction rather than experimental determination. The significant uncertainty range suggests that the compound may undergo decomposition before reaching its theoretical boiling point, which is consistent with the behavior of many organoborate compounds under elevated temperature conditions.

Solubility Characteristics

Triethanolamine monoborate demonstrates excellent solubility in water, a property that distinguishes it from many other organoborate compounds [9]. This water solubility is attributed to the presence of multiple heteroatoms (nitrogen and oxygen) within the molecular structure that can engage in hydrogen bonding with water molecules.

In contrast, the compound exhibits limited solubility in organic solvents, being only slightly soluble in acetone and benzene [3]. This selective solubility pattern reflects the polar nature of the compound and its preference for protic solvents capable of hydrogen bonding interactions.

Spectroscopic Properties

Nuclear magnetic resonance spectroscopy reveals distinctive characteristics for triethanolamine monoborate. The ¹¹B NMR spectrum in chloroform shows a characteristic peak at -4.6 ppm, indicative of tetrahedral boron coordination [14]. In aqueous solutions, the compound exhibits more complex behavior with signals at -5.8 ppm for the stable triethanolamine borate complex and an additional peak at -9.5 ppm corresponding to a 1:1 complex with bicyclo [7] [7] structure [14].

The ¹³C and ¹H NMR spectra provide detailed structural information, with chemical shifts that are structure-dependent and consistent with the proposed cage architecture [15] [16]. Fourier-transform infrared spectroscopy reveals characteristic stretching frequencies for B-O, C-O, and C-N bonds, confirming the presence of these functional groups within the molecular framework [15] [17].

Mass spectrometry under electron ionization conditions produces a molecular ion peak at m/z 156, confirming the molecular weight determination [2]. X-ray crystallographic analysis has provided definitive confirmation of the tricyclic cage structure and three-dimensional molecular architecture [5] [6].

Chemical Properties

Acid-Base Behavior

Triethanolamine monoborate exhibits distinctive acid-base characteristics arising from the Lewis acid-Lewis base interaction between the boron and nitrogen centers [18] [19]. The boron atom functions as a Lewis acid due to its electron deficiency, while the nitrogen atom serves as a Lewis base, donating electron density through the coordinate covalent bond [18] [19].

The compound demonstrates a predicted pKa value of 6.40±0.20, indicating weakly acidic behavior in aqueous solution [3] [4]. This acidity is attributed to the ability of the boron center to accept electron density, thereby weakening adjacent bonds and facilitating proton release under appropriate conditions.

The stability of triethanolamine monoborate in aqueous solutions across a pH range of 6.7 to 10.9 demonstrates its resistance to hydrolysis under moderately acidic to basic conditions [14]. This pH stability is crucial for practical applications and reflects the protective effect of the cage structure in preventing nucleophilic attack on the boron center.

Complexation Properties

The complexation behavior of triethanolamine monoborate is primarily governed by the Lewis acidic nature of the boron center and the availability of lone pairs on the nitrogen atom [18] [19]. The compound can form additional complexes with suitable ligands, though the rigid cage structure limits the accessibility of coordination sites.

In aqueous solutions, triethanolamine monoborate forms stable 1:1 complexes with additional boric acid molecules, resulting in structures with bicyclo [7] [7] geometry as evidenced by ¹¹B NMR spectroscopy [14]. These complexation reactions are reversible and pH-dependent, with complex formation being favored under alkaline conditions.

The compound's ability to act as both a Lewis acid (through boron) and Lewis base (through nitrogen) provides opportunities for forming bridged complexes with other metal centers or electron-deficient species, though such reactions must overcome the steric constraints imposed by the cage structure.

Reactivity Patterns

Triethanolamine monoborate exhibits selective reactivity patterns that are largely determined by its cage structure and the electronic properties of the boron center [20] [5]. The compound undergoes selective cage-opening reactions through hydrolysis, where the boron vertex can be removed quantitatively at room temperature to yield triethanolamine as the ring-opened product [20].

The hydrolysis mechanism involves nucleophilic attack by water molecules on the electron-deficient boron center, facilitated by the ability of the compound to accommodate tetrahedral intermediate structures [19]. The reaction proceeds through a three-step mechanism: initial nucleophilic attack, formation of an unstable tetrahedral complex, and final elimination of boric acid [19].

Stability and Degradation Mechanisms

The thermal stability of triethanolamine monoborate is exceptional, with the compound remaining stable up to its melting point of 235-237°C [21]. This thermal stability is attributed to the rigid cage structure that resists thermal decomposition pathways common in more flexible organoborate compounds.

Hydrolytic stability is pH-dependent, with maximum stability observed under alkaline conditions where polyborate anions such as B₃O₃(OH)₄⁻ and B₄O₇²⁻ can form . Under acidic conditions (pH < 7), hydrolysis rates increase due to enhanced nucleophilic attack on the boron center facilitated by protonation effects .

The degradation mechanism under hydrolytic conditions involves the stepwise breakdown of the cage structure, beginning with nucleophilic attack at the boron center and proceeding through tetrahedral intermediate formation [19]. The ultimate products of complete hydrolysis are boric acid and triethanolamine, both of which are environmentally benign .

Physical Description

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 474 of 475 companies (only ~ 0.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Other CAS

10049-36-2

Wikipedia

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing

Boric acid (H3BO3), compd. with 2,2',2''-nitrilotris[ethanol] (1:?): ACTIVE

Boric acid, compd. with 2,2',2''-nitrilotris[ethanol] (1:?): ACTIVE